![molecular formula C21H28N2O3 B10782700 MDMB-4en-PICA CAS No. 2659308-32-2](/img/structure/B10782700.png)
MDMB-4en-PICA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of MDMB-4en-PICA involves several steps, including the preparation of the indole core and the subsequent attachment of the carboxamido and butanoate groups. The synthetic route typically involves the following steps:
Preparation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amide coupling reaction.
Attachment of the Butanoate Group: The butanoate group is attached through esterification reactions.
Analyse Chemischer Reaktionen
MDMB-4en-PICA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yl group.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
N-Dealkylation: The compound can undergo N-dealkylation reactions, leading to the removal of the pent-4-en-1-yl group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), acidic or basic hydrolysis conditions, and dealkylating agents (e.g., hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
MDMB-4en-PICA has several scientific research applications, including:
Wirkmechanismus
MDMB-4en-PICA exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2. The activation of these receptors leads to various pharmacological effects, including psychoactive effects similar to those of THC. The compound acts as a potent agonist of the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
MDMB-4en-PICA is structurally similar to other synthetic cannabinoids, such as MDMB-4en-PINACA and MDMB-3en-BINACA. These compounds share similar core structures but differ in their side chains and functional groups . The unique feature of this compound is the presence of the pent-4-en-1-yl group, which distinguishes it from other synthetic cannabinoids .
Similar compounds include:
MDMB-4en-PINACA: Similar structure but with different side chains.
MDMB-3en-BINACA: Similar core structure with variations in the functional groups.
5F-MDMB-PICA: Contains a fluorine atom in the side chain.
Eigenschaften
CAS-Nummer |
2659308-32-2 |
---|---|
Molekularformel |
C21H28N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H28N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h6,8-9,11-12,14,18H,1,7,10,13H2,2-5H3,(H,22,24)/t18-/m1/s1 |
InChI-Schlüssel |
DKAYJHYDQWJEBK-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.